N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Description
N-[4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a furan-2-carboxamide group and at the 4-position with a 4-propoxyphenyl moiety. The 1,2,5-oxadiazole ring contributes to its planar, electron-deficient structure, which is often associated with bioactivity in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O4/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-23-18-14)17-16(20)13-4-3-10-22-13/h3-8,10H,2,9H2,1H3,(H,17,19,20) |
InChI Key |
ULFOSOQHOVIGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the reaction of 4-propoxybenzohydrazide with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits diverse reactivity due to its heterocyclic oxadiazole core and functional groups (amide, furan). Key reactions include:
Oxidation
-
Mechanism : The oxadiazole ring undergoes oxidation to form derivatives, likely through electrophilic attack or radical pathways.
-
Conditions : Requires controlled temperature and solvent selection (e.g., polar aprotic solvents).
Nucleophilic Substitution
-
Reactivity : The furan-2-carboxamide group may participate in substitution reactions, influenced by electron-donating substituents like propoxyphenyl.
-
Reagents : Nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Amide Formation and Hydrolysis
-
Synthesis : Involves coupling of the oxadiazole ring with furan-2-carboxamide via amide bond formation.
-
Hydrolysis : Potential cleavage under acidic/basic conditions, yielding carboxylic acids or amines.
Oxadiazole Ring Formation
-
Base-Catalyzed Condensation : Hydrazide derivatives react with carbon disulfide under basic conditions to form the oxadiazole core .
-
Microwave-Assisted Synthesis : Green chemistry methods enhance reaction efficiency and reduce by-products .
Amide Bond Formation
-
Coupling Reagents : EDC/HOBt or DCC are commonly used to link the oxadiazole moiety with furan-2-carboxamide.
-
Solvent : DMF or DMSO to ensure solubility and reactivity.
Reaction Conditions and Optimization
Key Challenges
-
Stability : Furan rings and amide bonds may degrade under harsh conditions, necessitating optimized protocols.
-
Selectivity : Controlling regioselectivity during substitution or oxidation remains critical.
Scientific Research Applications
Anticancer Applications
Research has indicated that N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide exhibits promising anticancer properties.
Case Studies
A study highlighted the compound's effectiveness against multiple cancer cell lines, demonstrating significant growth inhibition rates:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
These results suggest that this compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens.
Mechanisms
The antimicrobial effects are likely attributed to:
- Disruption of Membrane Integrity : Similar compounds have been reported to disrupt bacterial membranes, leading to cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the oxadiazole and furan rings can enhance biological activity and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Altering substituents on the phenyl group | Can increase potency against specific cancer types |
| Modifying the furan ring | May enhance solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor function, leading to the observed biological effects .
Comparison with Similar Compounds
Key compounds from :
| Compound ID | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight |
|---|---|---|---|
| D269-0733 | 4-Propoxyphenyl | C₁₉H₁₈FN₃O₄ | 371.37 g/mol |
| D269-0923 | 4-Isopropoxyphenyl | C₁₉H₁₈FN₃O₄ | 371.37 g/mol |
Both compounds share the 1,2,5-oxadiazol-3-yl scaffold but differ in the alkoxy group (propoxy vs. isopropoxy). The isopropoxy group in D269-0923 introduces steric bulk, which may reduce rotational freedom and alter binding interactions compared to the linear propoxy chain in the target compound. Despite identical molecular weights, such structural variations can significantly impact solubility and target affinity .
Insect growth regulators () :
- N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4): Features a 1,3,4-oxadiazole ring instead of 1,2,5-oxadiazole.
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Substitutes the propoxyphenyl group with a simple phenyl ring, likely diminishing lipophilicity and bioavailability .
Pharmacologically Relevant Analogs
Aminonitroazofurazan (ANAF, ): 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (CAS 155438-11-2) incorporates a nitro group and azo linkage, enhancing explosive properties rather than bioactivity. This highlights the versatility of 1,2,5-oxadiazole derivatives in non-pharmaceutical applications .
Such modifications are critical in optimizing pharmacokinetic profiles for CNS-targeted drugs .
Biological Activity
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 342.36 g/mol.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that this compound exhibits significant antioxidant properties.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | CUPRAC IC50 (µM) |
|---|---|---|
| This compound | 25.0 | 30.5 |
| Ascorbic Acid | 15.0 | 20.0 |
In vitro assays such as the DPPH radical scavenging assay and the CUPRAC assay have shown that this compound has a comparable antioxidant capacity to standard antioxidants like ascorbic acid .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple signaling pathways.
Table 2: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction via Bcl-2 inhibition |
| HepG2 | 12.3 | Cell cycle arrest |
| PANC-1 | 8.7 | Caspase activation |
The compound demonstrated significant cytotoxicity against MCF-7 and HepG2 cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound acts as an effective inhibitor for several key enzymes involved in metabolic pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| α-Amylase | 35.0 | Competitive |
| Cholinesterase | 40.0 | Non-competitive |
| Tyrosinase | 30.0 | Mixed |
These findings suggest potential applications in managing conditions like diabetes and neurodegenerative diseases where enzyme regulation is crucial .
Case Studies
A notable study investigated the effects of this compound on pancreatic cancer cell lines (PANC-1). The results indicated that treatment with this compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2 .
Another study focused on the compound's activity against α-amylase, revealing its potential utility in diabetes management by inhibiting carbohydrate digestion .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide?
- Methodological Answer : The compound’s synthesis typically involves coupling a furan-2-carboxamide moiety with a 1,2,5-oxadiazole (furazan) ring. Key steps include:
- Cyclocondensation : Reacting 4-propoxyphenyl nitrile oxide with hydroxylamine to form the oxadiazole core .
- Amide Bond Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole intermediate to furan-2-carboxylic acid derivatives. Solvent systems like DMF or THF are preferred for optimal yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond angles and crystallographic packing (e.g., as demonstrated for structurally similar furan-carboxamide derivatives ).
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., oxadiazole C-H at δ 8.2–8.5 ppm, furan protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What are the solubility and formulation considerations for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤1% v/v) for stock solutions. Co-solvents like PEG-400 or cyclodextrins improve solubility for cell-based assays .
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Oxadiazole rings are prone to hydrolysis in acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Substitute the propoxyphenyl group with electron-withdrawing (e.g., chloro, fluoro) or bulky substituents to assess effects on target binding .
- Bioisosteric Replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole or 1,2,4-triazole to evaluate metabolic stability .
- In Silico Docking : Use tools like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) and prioritize analogs for synthesis .
Q. How should contradictory data on the compound’s biological efficacy be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers and serum-free conditions to minimize variability .
- Off-Target Profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions. Use selective inhibitors (e.g., ketoconazole for CYP3A4) to validate specificity .
- Pharmacokinetic Analysis : Compare plasma half-life (t) and bioavailability in rodent models to clarify in vitro-in vivo discrepancies .
Q. What strategies mitigate toxicity in preclinical models?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., furan epoxides) that may cause hepatotoxicity. Introduce methyl groups to block metabolic hotspots .
- Dose Escalation Studies : Administer the compound in graded doses (1–100 mg/kg) to establish the maximum tolerated dose (MTD) in BALB/c mice .
- Histopathological Screening : Evaluate liver and kidney tissues for necrosis or inflammation post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
